Nonylphenyl diphenyl phosphate Nonylphenyl diphenyl phosphate
Brand Name: Vulcanchem
CAS No.: 64532-97-4
VCID: VC14454257
InChI: InChI=1S/C27H33O4P/c1-2-3-4-5-6-7-10-15-24-20-22-27(23-21-24)31-32(28,29-25-16-11-8-12-17-25)30-26-18-13-9-14-19-26/h8-9,11-14,16-23H,2-7,10,15H2,1H3
SMILES:
Molecular Formula: C27H33O4P
Molecular Weight: 452.5 g/mol

Nonylphenyl diphenyl phosphate

CAS No.: 64532-97-4

Cat. No.: VC14454257

Molecular Formula: C27H33O4P

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

Nonylphenyl diphenyl phosphate - 64532-97-4

Specification

CAS No. 64532-97-4
Molecular Formula C27H33O4P
Molecular Weight 452.5 g/mol
IUPAC Name (4-nonylphenyl) diphenyl phosphate
Standard InChI InChI=1S/C27H33O4P/c1-2-3-4-5-6-7-10-15-24-20-22-27(23-21-24)31-32(28,29-25-16-11-8-12-17-25)30-26-18-13-9-14-19-26/h8-9,11-14,16-23H,2-7,10,15H2,1H3
Standard InChI Key LMCLPMXCYFSRNG-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Introduction

Chemical Identification and Structural Properties

Nomenclature and Synonyms

Nonylphenyl diphenyl phosphate, systematically named (4-nonylphenyl) diphenyl phosphate, is recognized by multiple synonyms, including phosphoric acid 4-nonylphenyl diphenyl ester and CCRIS 4686 . Its International Union of Pure and Applied Chemistry (IUPAC) name reflects the substitution pattern of the phenyl groups attached to the phosphate core .

Molecular Structure and Formula

The compound’s structure consists of a central phosphate group bonded to two phenyl rings and a 4-nonylphenyl group. The nonyl chain (a nine-carbon alkyl group) contributes to its hydrophobic properties, while the aromatic rings enhance thermal stability . The molecular formula C27H33O4P\text{C}_{27}\text{H}_{33}\text{O}_4\text{P} corresponds to a calculated exact mass of 452.212 g/mol .

Physicochemical Characteristics

Thermal and Physical Properties

Nonylphenyl diphenyl phosphate demonstrates high thermal resistance, with a boiling point of 507°C at 760 mmHg and a flash point of 273.5°C . Its density is approximately 1.113 g/cm³, and it remains stable under standard storage conditions . The compound’s low vapor pressure and kinematic viscosity further underscore its suitability for high-temperature applications .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight452.5 g/mol
Density1.113 g/cm³
Boiling Point507°C at 760 mmHg
Flash Point273.5°C
LogP (Octanol-Water)8.62

Solubility and Reactivity

The compound is insoluble in water but miscible with organic solvents such as toluene and dichloromethane . Its hydrolytic stability is attributed to the bulky aryl groups, which sterically hinder nucleophilic attack on the phosphate center .

Synthesis and Industrial Production

Manufacturing Process

Nonylphenyl diphenyl phosphate is synthesized via the reaction of phosphoryl chloride with nonylphenol and phenol in the presence of a base. This two-step process involves initial formation of the dichlorophosphate intermediate, followed by esterification with phenol . Industrial production requires stringent control of stoichiometry and temperature to minimize byproducts .

Industrial Applications

Flame Retardancy

The compound’s primary use lies in flame-retardant formulations for plastics, textiles, and electronics. Its mechanism involves decomposition into phosphoric acid, which catalyzes char formation and reduces flammable gas release .

Plasticizers and Lubricants

In polyvinyl chloride (PVC) and other polymers, nonylphenyl diphenyl phosphate enhances flexibility and durability. Its compatibility with ester-based lubricants also makes it valuable in hydraulic fluids .

Table 2: Major Industrial Applications

ApplicationFunctionKey Benefit
Polymer ManufacturingPlasticizerImproved flexibility
Electronics EncapsulationFlame retardantReduced flammability
Hydraulic SystemsLubricant additiveThermal stability

Toxicological and Environmental Considerations

Environmental Persistence

The compound’s high logP value (8.62) predicts significant bioaccumulation in aquatic organisms . While it degrades slowly in aerobic environments, anaerobic conditions may prolong its persistence, posing risks to sediment-dwelling species .

Future Research Directions

Knowledge Gaps

Current data gaps include long-term ecotoxicity profiles, endocrine disruption potential, and degradation pathways in soil . Computational modeling using quantitative structure-activity relationships (QSAR) could prioritize experimental endpoints .

Sustainable Alternatives

Research into bio-based phosphate esters and polymeric flame retardants aims to reduce reliance on traditional organophosphates . Lifecycle assessments (LCAs) are critical to evaluating the environmental footprint of alternatives.

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